![molecular formula C6H15N3O2S B1526167 2-(Piperazin-1-yl)ethane-1-sulfonamide CAS No. 1247536-63-5](/img/structure/B1526167.png)
2-(Piperazin-1-yl)ethane-1-sulfonamide
Overview
Description
“2-(Piperazin-1-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C6H15N3O2S . It has a molecular weight of 193.27 .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various studies . For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “2-(Piperazin-1-yl)ethane-1-sulfonamide” consists of six carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The density of “2-(Piperazin-1-yl)ethane-1-sulfonamide” is approximately 1.240±0.06 g/cm3 . The boiling point is predicted to be around 378.1±52.0 °C .Scientific Research Applications
Biological Buffering Agent
2-(Piperazin-1-yl)ethane-1-sulfonamide is often used as a buffering agent in biological and biochemical research. It helps maintain a stable pH in solutions, which is crucial for many enzymatic reactions and biological processes. For example, it’s used in cell culture media to ensure optimal growth conditions .
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects. For instance, modifications of this molecule have been studied for their anti-inflammatory and analgesic properties .
Material Science
In material science, 2-(Piperazin-1-yl)ethane-1-sulfonamide can be used to modify the surface properties of materials. It can act as a linker molecule to attach biomolecules or other functional groups to surfaces, which is valuable in creating biosensors or biocompatible materials .
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to construct more complex molecules. It’s particularly useful in creating heterocyclic compounds that have applications in developing new drugs and agrochemicals .
Neuroscience Research
Derivatives of 2-(Piperazin-1-yl)ethane-1-sulfonamide are used in neuroscience research to study neurotransmitter systems. They can act as agonists or antagonists to various neurotransmitter receptors, aiding in the understanding of neurological disorders and the development of treatments .
Cancer Research
This compound is also used in cancer research. It can be a part of the synthesis of compounds that target specific pathways involved in cancer cell proliferation. Researchers are investigating its derivatives as potential chemotherapeutic agents .
Environmental Science
In environmental science, it’s used in the analysis of soil and water samples to detect contaminants. Its ability to form stable complexes with metals makes it useful in the chelation and subsequent detection of heavy metals in environmental samples .
Analytical Chemistry
2-(Piperazin-1-yl)ethane-1-sulfonamide is used in analytical chemistry as a standard or reagent. It’s involved in various chromatographic techniques to help separate and identify compounds, especially in the pharmaceutical industry .
properties
IUPAC Name |
2-piperazin-1-ylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c7-12(10,11)6-5-9-3-1-8-2-4-9/h8H,1-6H2,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTYJVALVSCHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)ethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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